

# Comprehensive Technical Guide: 2-Fluoro-3-methylbutanoic Acid

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## Compound of Interest

Compound Name: 2-Fluoro-3-methylbutanoic acid

CAS No.: 1578-62-7

Cat. No.: B074350

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## Executive Summary & Chemical Identity[1][2][3][4]

**2-Fluoro-3-methylbutanoic acid** (also known as

-fluoroisovaleric acid) is the fluorinated analog of isovaleric acid. It serves as a strategic "metabolic blocker" in drug design, where the introduction of fluorine at the

-position prevents metabolic degradation via

-oxidation and significantly increases the acidity of the carboxylic acid group.

## Critical Identifier Verification

- CAS Number:1578-62-7 (Verified)[1]
- Conflicting CAS Warning: Databases frequently conflate this molecule with 3-Chloro-4-hydroxyphenylacetic acid (CAS 33697-81-3). Researchers must verify the structure explicitly when ordering.
- IUPAC Name: **2-Fluoro-3-methylbutanoic acid**[1][2][3]
- Molecular Formula:  
[1][3]
- Molecular Weight: 120.12 g/mol [3]

## Physicochemical Profile

The substitution of hydrogen with fluorine at the

-position induces drastic changes in electronic properties due to fluorine's high electronegativity.

Property	2-Fluoro-3-methylbutanoic Acid	Isovaleric Acid (Parent)	Impact of Fluorination
pKa	2.70 ± 0.10	4.77	~100x increase in acidity (Inductive effect)
Boiling Point	96°C (at 15 mmHg)	176°C (at 760 mmHg)	Volatility remains comparable under vacuum
Chirality	Yes (C2 position)	No	Enables stereoselective synthesis
C-F Bond Length	~1.35 Å	N/A	High bond strength (metabolic stability)

## Historical Development & Synthesis Evolution[7]

The history of **2-Fluoro-3-methylbutanoic acid** is inextricably linked to the development of deaminative fluorination techniques in the 1970s and the rise of ferroelectric liquid crystals (FLCs) in the 1980s.

### Era 1: The Olah Revolution (1970s)

Before the 1970s, introducing fluorine selectively into aliphatic chains was notoriously difficult. The breakthrough came with the development of Olah's Reagent (Pyridine·HF). Researchers discovered that natural amino acids (like L-Valine) could be converted directly into their corresponding

-fluoro acids via diazotization.

- **Significance:** This reaction proceeds with retention of configuration, a rare phenomenon in nucleophilic substitution, driven by an anchimeric assistance mechanism (neighboring group participation) from the carboxylate group.

## Era 2: Materials Science & FLCs (1980s-1990s)

In the search for faster-switching liquid crystal displays, chiral dopants were required to induce ferroelectricity in smectic phases.

- **Application:** (S)-**2-Fluoro-3-methylbutanoic acid** was synthesized from L-Valine to serve as a chiral tail for liquid crystal cores. The high polarity of the C-F bond provided the necessary dipole moment to enhance the spontaneous polarization ( ) of the material, a critical parameter for display switching speed.

## Era 3: Modern Medicinal Chemistry (2000s-Present)

Today, the molecule is primarily used as a bioisostere for valine or isovaleric acid residues in peptide drugs.

- **Mechanism:** The -fluorine atom blocks cytochrome P450-mediated oxidation at the -carbon, extending the half-life of the parent drug.
- **Target:** It has been investigated as a fragment for inhibiting Fatty Acid Synthase (FAS), an enzyme upregulated in many cancers.

## Technical Synthesis Protocols

### Method A: Deaminative Fluorination (Gold Standard)

This method is preferred for generating enantiomerically pure material starting from the abundant chiral pool (L-Valine).

Reaction Logic:

- **Diazotization:** Sodium nitrite reacts with the amine in acidic media to form a diazonium salt (

).

- Anchimeric Assistance: The neighboring carboxylic acid attacks the  $\alpha$ -carbon, displacing nitrogen and forming a transient, unstable  $\alpha$ -lactone intermediate.
- Fluorination: The fluoride ion (from HF) opens the lactone ring. Because the lactone formation inverted the center, and the ring-opening inverts it back, the net result is retention of configuration.

Protocol:

- Reagents: L-Valine (10 mmol), Pyridine·HF (70% HF, 5 mL), Sodium Nitrite (15 mmol).
- Setup: Polyethylene or Teflon vessel (Glass is etched by HF).
- Procedure:
  - Dissolve L-Valine in Pyridine·HF at 0°C.
  - Slowly add solid sodium nitrite over 1 hour. Caution: Evolution of nitrogen gas and toxic fumes.
  - Stir at room temperature for 2-4 hours.
  - Quench with ice water and extract with diethyl ether.
- Purification: Distillation under reduced pressure (bp ~96°C @ 15 mmHg).
- Yield: Typically 60-80%.

## Method B: Nucleophilic Substitution (Racemic/Inversion)

Used when chirality is not required or when starting from the bromo-acid.

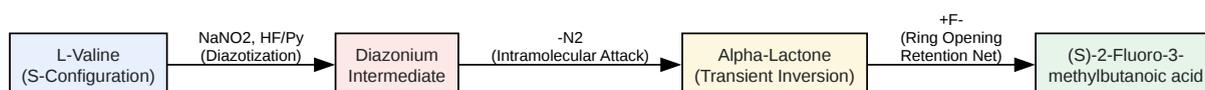
Protocol:

- Precursor: 2-Bromo-3-methylbutanoic acid.
- Reagent: Potassium Fluoride (spray-dried) or TBAF.
- Solvent: Polar aprotic (Acetamide or DMSO) to enhance fluoride nucleophilicity.
- Conditions: Heat to 80-100°C for 12 hours.
- Note: This

reaction results in inversion of configuration.

## Visualizing the Chemistry

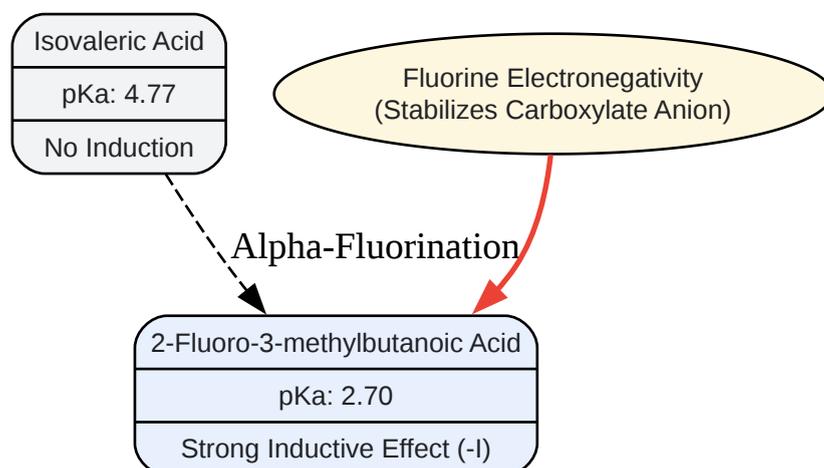
### Diagram 1: Deaminative Fluorination Pathway (Retention of Configuration)



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Caption: The mechanistic pathway from L-Valine to the target fluoro-acid. The formation of the alpha-lactone intermediate ensures the final product retains the stereochemistry of the starting amino acid.

### Diagram 2: pKa Shift and Electronic Effects



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Caption: Comparative acidity. The electron-withdrawing fluorine atom stabilizes the negative charge on the carboxylate ion, lowering the pKa by approximately 2 units.

## References

- Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." *Journal of Organic Chemistry*.
- Barberá, J., et al. (1993). "Synthesis and Study of New -Haloacid Ferroelectric Liquid Crystal Derivatives." *Journal of the American Chemical Society*.
- Haufe, G. (2004).[4] "Asymmetric Synthesis of Fluoroorganic Compounds." Wiley-VCH. (Reference for retention mechanism via -lactone).
- Smolecule. (2024). "**2-Fluoro-3-methylbutanoic acid** Product Database." (Source for pKa and physical data).

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## Sources

- [1. 2-Fluoro-3-methylbutanoic acid | C<sub>5</sub>H<sub>9</sub>FO<sub>2</sub> | CID 15310 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Pyridine Hydrofluoride | Fluorination Reagent | RUO \[benchchem.com\]](#)
- [3. Buy 2-Fluoro-3-methylbutanoic acid | 1578-62-7 \[smolecule.com\]](#)
- [4. CAS 503-74-2: Isovaleric acid | CymitQuimica \[cymitquimica.com\]](#)
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